molecular formula C₆₇H₁₀₉N₁₃O₁₆ B1150422 N3-PEG3-vc-PAB-MMAE

N3-PEG3-vc-PAB-MMAE

カタログ番号 B1150422
分子量: 1352.66
InChIキー: SAGYMPXDZCPKCZ-MKXMLHHLSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N3-PEG3-vc-PAB-MMAE is a drug-linker conjugate for ADC with potent antitumor activity by using the anti-mitotic agent, monomethyl auristatin E (MMAE), linked via the peptide N3-PEG3-vc-PAB.

科学的研究の応用

Antibody-Drug Conjugates Development

N3-PEG3-vc-PAB-MMAE is prominently utilized in the development of antibody-drug conjugates (ADCs). A study by Ochtrop et al. (2023) highlights its use in creating highly efficacious ADCs with excellent in vivo pharmacokinetic profiles. This reactive entity allows for the generation of homogeneous ADCs with a high drug-to-antibody ratio (DAR) and exhibits increased antitumor activity in tumor xenograft models compared to established ADCs.

Overcoming Resistance in Cancer Treatment

Yu et al. (2015) conducted research on developing ADCs that can overcome resistance to current ADC generations, specifically in the treatment of non-Hodgkin lymphoma (NHL) (Yu et al., 2015). They used a similar MC-vc-PAB linker and antibody in pinatuzumab vedotin but replaced the MMAE with a derivative of PNU-159682, resulting in anti-CD22-NMS249 which maintained its efficacy in resistant cell lines.

Different Linker Systems for Drug Delivery

Okeley et al. (2014) studied the β-glucuronide linker system as an alternative to the protease-cleavable linker vc-PAB for delivering MMAE, a toxic payload in ADCs (Okeley et al., 2014). They observed that ADCs using this system showed potent cytotoxic activity in some cell lines resistant to vc-PAB linked conjugates, suggesting different cellular mechanisms of drug delivery.

Non-Chromatographic Isolation of Drug/Linker Constructs

Abdollahpour‐Alitappeh et al. (2017) explored a simple aqueous work-up procedure for isolating drug/linker constructs like MC-vc-PAB-MMAE, demonstrating its high potency against tumor cell lines (Abdollahpour‐Alitappeh et al., 2017).

Targeting EGFR in Pancreatic Cancer

Li et al. (2019) developed anti-EGFR antibody–drug conjugates for pancreatic cancer therapy. They created RC68-based ADCs, such as RC68-MC-VC-PAB-MMAE, demonstrating effective internalization and death of EGFR-positive cancer cell lines (Li et al., 2019).

Multifunctionalized Nanoparticles in Biological Probes

Schmidtke et al. (2013) reported on encapsulating nanoparticles (NPs) with a diblock PI-b-PEG copolymer, indicating its potential for multifunctionalized NPs as biological probes (Schmidtke et al., 2013).

Regulation in Cell Cycle

Davezac et al. (2002) discovered that human pEg3 kinase, a component of N3-PEG3, phosphorylates CDC25B phosphatase, suggesting a potential role in cell cycle regulation (Davezac et al., 2002).

特性

製品名

N3-PEG3-vc-PAB-MMAE

分子式

C₆₇H₁₀₉N₁₃O₁₆

分子量

1352.66

IUPAC名

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C67H109N13O16/c1-15-44(8)58(52(91-13)39-54(82)80-32-20-24-51(80)60(92-14)45(9)61(84)72-46(10)59(83)48-21-17-16-18-22-48)78(11)65(88)56(42(4)5)76-64(87)57(43(6)7)79(12)67(90)96-40-47-25-27-49(28-26-47)73-62(85)50(23-19-30-70-66(68)89)74-63(86)55(41(2)3)75-53(81)29-33-93-35-37-95-38-36-94-34-31-71-77-69/h16-18,21-22,25-28,41-46,50-52,55-60,83H,15,19-20,23-24,29-40H2,1-14H3,(H,72,84)(H,73,85)(H,74,86)(H,75,81)(H,76,87)(H3,68,70,89)/t44-,45+,46+,50-,51-,52+,55-,56-,57-,58-,59+,60+/m0/s1

InChIキー

SAGYMPXDZCPKCZ-MKXMLHHLSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-]

同義語

N3-PEG3-vc-PAB-MMAE

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N3-PEG3-vc-PAB-MMAE
Reactant of Route 2
N3-PEG3-vc-PAB-MMAE
Reactant of Route 3
Reactant of Route 3
N3-PEG3-vc-PAB-MMAE
Reactant of Route 4
Reactant of Route 4
N3-PEG3-vc-PAB-MMAE
Reactant of Route 5
Reactant of Route 5
N3-PEG3-vc-PAB-MMAE
Reactant of Route 6
Reactant of Route 6
N3-PEG3-vc-PAB-MMAE

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。